molecular formula C25H25N3O4S2 B2451700 2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 394229-09-5

2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2451700
CAS No.: 394229-09-5
M. Wt: 495.61
InChI Key: IGRWQWVYZCWXPH-UHFFFAOYSA-N
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Description

2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and analgesic research. This article reviews its biological activity based on diverse research findings, including in vitro studies and structure-activity relationships.

Molecular Characteristics

  • Molecular Formula : C24_{24}H25_{25}ClN4_{4}O4_{4}S2_{2}
  • Molecular Weight : 533.1 g/mol
  • CAS Number : 1052533-92-2

Structural Features

The compound features a complex structure that includes:

  • An indoline moiety
  • A sulfonamide group
  • A tetrahydrobenzo[b]thiophene core

These structural components are critical for its biological activity, influencing interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound against various bacterial strains.

In Vitro Evaluation

A study reported the minimum inhibitory concentrations (MIC) of several synthesized derivatives, including the target compound, against common pathogens:

Bacterial StrainMIC (μM)
E. coli0.64 - 19.92
P. aeruginosa0.72 - 45.30
Salmonella0.54 - 90.58
S. aureus1.11 - 99.92

Among these, the compound exhibited particularly potent activity against E. coli , with an MIC as low as 1.11 μM . The study also highlighted that compounds derived from the same series showed comparable or superior activity to standard antibiotics like ciprofloxacin .

Time-Kill Assays

Further investigations using time-kill assays revealed that higher concentrations of the compound (1 ×, 2 ×, and 4 × MIC) effectively reduced bacterial counts over time, indicating a concentration-dependent bacteriostatic effect .

Analgesic Activity

Another significant aspect of this compound is its analgesic potential. Research utilizing the "hot plate" method on mice indicated that derivatives similar to this compound exhibited analgesic effects surpassing that of traditional analgesics like metamizole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Indolin and Sulfonamide Groups : These moieties enhance binding affinity to bacterial enzymes and receptors.
  • Tetrahydrobenzo[b]thiophene Core : This scaffold is crucial for maintaining the compound's stability and bioactivity.

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple synthesized tetrahydrobenzothiophene derivatives, the target compound was highlighted for its superior efficacy against S. aureus , showcasing a promising lead for further development in antibiotic therapies .

Case Study 2: Analgesic Effects in Animal Models

In an analgesic evaluation involving various compounds derived from similar frameworks, it was demonstrated that specific modifications to the benzamido group could enhance pain relief effects significantly compared to standard analgesics .

Properties

IUPAC Name

2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-15-6-11-19-21(14-15)33-25(22(19)23(26)29)27-24(30)17-7-9-18(10-8-17)34(31,32)28-13-12-16-4-2-3-5-20(16)28/h2-5,7-10,15H,6,11-14H2,1H3,(H2,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRWQWVYZCWXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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